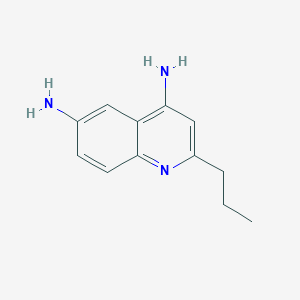

2-Propylquinoline-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Propylquinoline-4,6-diamine, also known as PPQ, is a compound that has been gaining attention in recent years for its potential use in various scientific fields, including medicine and agriculture. It has a molecular formula of C12H15N3 and a molecular weight of 201.273 .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-Propylquinoline-4,6-diamine, has been reported in the literature with a wide range of synthesis protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . The structure of 2-Propylquinoline-4,6-diamine would need to be analyzed in the context of these classifications.Chemical Reactions Analysis

The reaction between p-PDA and MnO2 nanowires produced di-imine involving 2e− and 2H+. The oxidation of p-PDA was uninfluenced by the effect of different interferents at a lower overpotential of 0 V vs. SCE . More specific reactions involving 2-Propylquinoline-4,6-diamine would need to be investigated further.科学的研究の応用

Antileishmanial Activity

2-Propylquinoline-4,6-diamine has been researched for its potential in treating visceral leishmaniosis. A formulation of this compound demonstrated significant activity in reducing parasite burden in a mice model, comparable to miltefosine, the reference oral drug (Campos Vieira et al., 2011).

Pharmacokinetics Analysis

The pharmacokinetic profile of 2-Propylquinoline-4,6-diamine has been studied, with a specific focus on its distribution in mouse plasma and liver. This research is crucial for understanding the drug's efficacy and safety (Iglarz et al., 1998).

Cancer Therapy

Although not directly related to 2-Propylquinoline-4,6-diamine, research on chloroquine, a related compound, has shown promise as a sensitizing agent in cancer therapies, indicating a potential research direction for similar compounds (Solomon & Lee, 2009).

Metabolism Study

The metabolic pathways of 2-Propylquinoline-4,6-diamine have been explored, identifying the involvement of specific cytochrome P450s in its metabolism, which is critical for optimizing its therapeutic use (Belliard et al., 2003).

Synthesis Methods

Efficient synthesis methods for 2-Propylquinoline-4,6-diamine have been developed. One method involving multicomponent conditions in fluorinated alcohols provides an accessible route to various derivatives (Venkateswarlu et al., 2013).

In Vivo Efficacy

The compound's efficacy in treating New World cutaneous leishmaniasis caused by Leishmania amazonensis has been demonstrated, highlighting its potential as an antileishmanial agent (Fournet et al., 1996).

将来の方向性

作用機序

Mode of Action

Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby affecting cellular processes .

Biochemical Pathways

The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .

Pharmacokinetics

The bioavailability of 2-Propylquinoline-4,6-diamine would be influenced by factors such as its solubility, stability, and interactions with transport proteins .

Action Environment

The action, efficacy, and stability of 2-Propylquinoline-4,6-diamine can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or organisms .

特性

IUPAC Name |

2-propylquinoline-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3,13H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXIWSVDCCRKDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C=C(C=CC2=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylquinoline-4,6-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)

![3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2399699.png)

![Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2399701.png)

![Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2399702.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2399706.png)

![4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2399713.png)

![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)